Nicotine-N-beta-glucuronide hydrate
Description
Nicotine-N-beta-glucuronide hydrate is a phase II metabolite of nicotine, formed via glucuronidation mediated by uridine diphosphate-glucuronosyltransferases (UGTs). This conjugate enhances nicotine’s water solubility, facilitating renal excretion and reducing systemic toxicity. It serves as a biomarker for tobacco use in clinical and forensic toxicology due to its stability in biological fluids . The compound comprises a glucose-derived glucuronic acid moiety linked to nicotine’s nitrogen atom, forming a beta-glycosidic bond. Its hydrate form ensures stability under standard storage conditions.
Properties
Molecular Formula |
C16H23N2O7+ |
|---|---|
Molecular Weight |
355.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |
InChI Key |
IQBZLXMLDRESRS-WFKWWHKSSA-O |
Isomeric SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Prepare incubation mixture with nicotine and UDP-glucuronic acid | pH 7.4 phosphate buffer, 37°C |
| 2 | Add human liver microsomes or recombinant UGT2B10 enzyme | Enzyme concentration optimized for activity |
| 3 | Incubate for 1-4 hours to allow glucuronidation | Time varies depending on enzyme source |
| 4 | Stop reaction by acidification (e.g., formic acid to pH 4) | Prevents further enzymatic activity |
| 5 | Isolate nicotine-N-beta-glucuronide by extraction or chromatographic methods | HPLC or LC-MS/MS used for purification and quantification |
This method mimics in vivo metabolism and is widely used for producing the metabolite for research and analytical standards.
Chemical Synthesis Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesize methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate from glucuronolactone | Multi-step synthesis, requires careful control of reaction conditions |
| 2 | React activated glucuronic acid derivative with nicotine (racemic or enantiomeric) | Solvent-free reaction, controlled temperature |
| 3 | Deprotect acetyl groups by base treatment (e.g., NaOH) | Yields free glucuronide conjugate |
| 4 | Purify product by HPLC | Achieves 5-7% overall yield |
| 5 | Characterize by NMR (1H, COSY, NOESY), MS, and MS/MS | Confirms structure and rotameric forms |
This synthetic method is valuable for producing pure standards and studying glucuronidation mechanisms.
Analytical Characterization and Validation
This compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm glucuronidation at the pyridyl nitrogen and beta-anomeric configuration of the sugar moiety.
- Mass Spectrometry (MS/MS): Confirms molecular weight and fragmentation patterns consistent with nicotine-glucuronide conjugate.
- High-Performance Liquid Chromatography (HPLC): Used for purification and quantification, often coupled with UV or MS detection.
- Enzymatic Hydrolysis Tests: Beta-glucuronidase treatment reverses glucuronidation, confirming the conjugate nature of the compound.
Summary Table of Preparation Methods
| Preparation Method | Enzymatic (Biological) | Chemical (Synthetic) |
|---|---|---|
| Starting Material | Nicotine + UDP-glucuronic acid | Nicotine + activated glucuronic acid derivative |
| Catalyst | UGT2B10 enzyme (human liver microsomes or recombinant) | Chemical reagents, no enzyme |
| Reaction Conditions | pH 7.4, 37°C, aqueous buffer | Solvent-free or organic solvents, controlled temperature |
| Yield | Variable, depends on enzyme activity | 5-7% overall yield after purification |
| Advantages | Mimics physiological metabolism, produces biologically relevant metabolite | Produces pure standards, useful for mechanistic studies |
| Disadvantages | Requires biological material, enzyme variability | Low yield, multi-step synthesis, complex purification |
Research Findings and Perspectives
- Enzymatic glucuronidation by UGT2B10 is the major pathway for nicotine-N-beta-glucuronide formation, with significant interindividual variability due to genetic polymorphisms.
- Chemical synthesis methods, while less efficient, provide essential reference materials for analytical method development and pharmacokinetic studies.
- Analytical methods such as LC-MS/MS combined with enzymatic hydrolysis are standard for quantifying nicotine glucuronides in biological samples, supporting biomonitoring and tobacco exposure research.
- Understanding the preparation and properties of this compound aids in elucidating nicotine metabolism, detoxification pathways, and potential biomarkers for nicotine intake assessment.
Chemical Reactions Analysis
Types of Reactions
Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and uridine diphosphate glucuronic acid.
Major Products Formed
The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .
Scientific Research Applications
Biomarker for Tobacco Exposure
Nicotine-N-beta-glucuronide hydrate serves as a reliable biomarker for assessing tobacco exposure in epidemiological studies. It is particularly useful because it remains detectable in biological fluids, such as urine, long after nicotine has been metabolized and eliminated from the body.
Key Findings:
- Detection in Urine: The presence of this metabolite can be measured in urine samples, providing a non-invasive method to assess tobacco use.
- Variability Among Individuals: The levels of this compound can vary significantly among individuals due to genetic differences in metabolic enzyme activity, particularly the uridine 5'-diphospho-glucuronosyltransferases (UGT) involved in its formation .
Pharmacological Research
In pharmacological research, this compound is studied for its role in nicotine metabolism and its potential effects on physiological responses.
Research Insights:
- Metabolic Pathway: The synthesis of this compound occurs primarily through enzymatic processes in the liver, where nicotine is converted into more water-soluble forms for excretion .
- Influence on Drug Development: Understanding the metabolism of nicotine can aid in developing smoking cessation therapies and other pharmacological interventions targeting nicotine addiction .
Toxicology Studies
This compound is also significant in toxicology, particularly concerning the effects of tobacco smoke exposure.
Applications in Toxicology:
- Assessment of Tobacco Smoke Exposure: It is used to evaluate exposure levels to tobacco smoke, especially in non-smokers exposed to environmental tobacco smoke (ETS). Studies have shown that this metabolite correlates well with other tobacco-specific markers like cotinine .
- Long-term Monitoring: Due to its relatively longer half-life compared to nicotine, it provides a more stable measure for monitoring exposure over time .
Genetic and Ethnic Variability Studies
Research has indicated that genetic polymorphisms in UGT enzymes affect the glucuronidation rates of nicotine and its metabolites among different racial groups.
Case Study Example:
- A study investigated the relationship between race and glucuronidation rates, revealing that variations in UGT genotypes significantly influence nicotine clearance rates and the associated metabolite ratios among Caucasians, African Americans, and Asian Americans .
Clinical Implications
The clinical implications of this compound extend to understanding individual responses to smoking cessation treatments.
Clinical Research Findings:
- Differences in glucuronidation rates may affect how patients respond to nicotine replacement therapies or other medications aimed at reducing tobacco dependence .
- Identifying individuals with slower glucuronidation rates could help tailor personalized treatment plans for smoking cessation.
Summary Table of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Biomarker for Tobacco Exposure | Measures tobacco use via urine samples | Variability due to genetic differences |
| Pharmacological Research | Studies metabolism and effects on physiology | Aids drug development for cessation therapies |
| Toxicology Studies | Assesses exposure levels to tobacco smoke | Provides stable monitoring over time |
| Genetic/Ethnic Variability | Investigates UGT polymorphisms affecting metabolism | Influences treatment responses across racial groups |
| Clinical Implications | Tailors smoking cessation treatments based on metabolic rates | Personalized medicine approach for better outcomes |
Mechanism of Action
The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Nicotine-N-beta-glucuronide Hydrate and Related Compounds
| Property | This compound | trans-3-Hydroxycotinine Glucuronide (HMDB0001204) | Cotinine Glucuronide |
|---|---|---|---|
| Parent Compound | Nicotine | trans-3-Hydroxycotinine | Cotinine |
| Conjugation Site | N-glucuronidation | O-glucuronidation (hydroxyl group) | N- or O-glucuronidation |
| Molecular Weight | ~ 368.35 g/mol (anhydrous) | ~ 383.36 g/mol | ~ 352.34 g/mol |
| Solubility | High (due to glucuronide and hydrate) | Moderate to High | Moderate |
| Metabolic Enzyme | UGT2B10, UGT1A4 | UGT2B7, UGT1A9 | UGT2B10, UGT1A4 |
| Excretion Pathway | Renal | Renal | Renal |
| Biomarker Utility | Primary nicotine metabolite | Secondary metabolite (cotinine oxidation) | Cotinine detoxification |
Key Differences :
- Conjugation Site : Nicotine-N-beta-glucuronide undergoes N-glucuronidation, whereas trans-3-Hydroxycotinine glucuronide is O-glucuronidated at the hydroxycotinine hydroxyl group .
- Enzyme Specificity : UGT2B10 predominantly glucuronidates nicotine, while UGT2B7 is critical for trans-3-Hydroxycotinine .
- Biomarker Relevance : Nicotine-N-beta-glucuronide is more specific to nicotine exposure, while trans-3-Hydroxycotinine glucuronide reflects later-phase metabolism .
Metabolic Pathways
- This compound : Direct conjugation of nicotine (~10–20% of total nicotine metabolism) .
- trans-3-Hydroxycotinine Glucuronide : Derived from hydroxycotinine, a product of CYP2A6-mediated cotinine oxidation. Constitutes ~40–60% of urinary nicotine metabolites .
- Cotinine Glucuronide : Formed via glucuronidation of cotinine, accounting for ~15–30% of metabolites.
Implications :
- Nicotine-N-beta-glucuronide is a minor pathway compared to cotinine derivatives, reflecting variability in UGT expression among individuals .
Pharmacokinetic and Analytical Considerations
- Clearance : Nicotine-N-beta-glucuronide has a shorter half-life (3–6 hours) than trans-3-Hydroxycotinine glucuronide (12–20 hours) due to differences in renal reabsorption .
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these metabolites. Nicotine-N-beta-glucuronide requires alkaline hydrolysis for optimal recovery, unlike O-glucuronides .
Q & A
Q. What novel approaches study nucleation kinetics of Nicotine-N-β-glucuronide hydrate in aqueous systems?
- Methodological Answer : Use high-resolution microfluidic chambers with temperature-controlled stages (-10°C to 25°C) to track nucleation events via dark-field microscopy. Model free energy barriers using classical nucleation theory (CNT) and validate with molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
